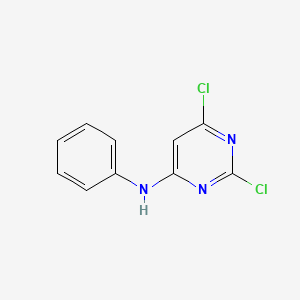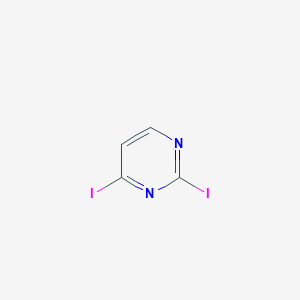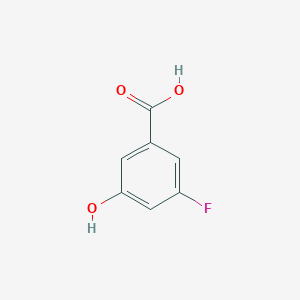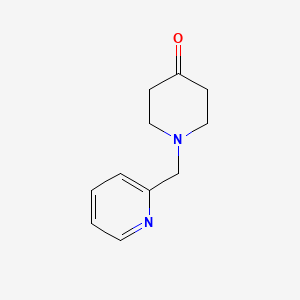
Skp2-Inhibitor C1
Übersicht
Beschreibung
Skp2 Inhibitor C1 (SKPin C1) is a small molecule inhibitor targeting the S-phase kinase-associated protein 2 (Skp2), which is part of the SCF (Skp1-Cullin1-F-box) E3 ligase complex. Skp2 plays a crucial role in cell cycle progression by mediating the ubiquitination and subsequent proteasomal degradation of cell cycle regulators such as p27, a cyclin-dependent kinase inhibitor. Overexpression of Skp2 has been implicated in various human cancers, making it a potential target for cancer therapy .
Synthesis Analysis
The synthesis of Skp2 inhibitors like C1 is not explicitly detailed in the provided data. However, the development of such inhibitors is likely a result of high-throughput in silico screening of chemical libraries, followed by chemical synthesis and optimization for increased efficacy and specificity .
Molecular Structure Analysis
While the exact molecular structure of Skp2 Inhibitor C1 is not described in the provided data, its function suggests that it has a specific binding affinity for the Skp2 protein, allowing it to effectively inhibit the interaction between Skp2 and its substrates, such as p27 .
Chemical Reactions Analysis
Skp2 Inhibitor C1 functions by blocking the ubiquitination of target proteins like p27, thereby preventing their degradation. This leads to the accumulation of these proteins in the cell, which can result in cell cycle arrest and inhibition of cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Skp2 Inhibitor C1, such as solubility, stability, and molecular weight, are not provided. However, its efficacy in various in vitro and in vivo models suggests that it has suitable pharmacokinetic properties for use as a therapeutic agent .
Relevant Case Studies
Several studies have demonstrated the therapeutic potential of Skp2 Inhibitor C1 in various cancer models. For instance, in endometrial cancer, Skp2 Inhibitor C1 stabilized p27 in the nucleus, inhibited cell proliferation, and was not cytotoxic . In the context of MERS-Coronavirus infection, inhibition of Skp2 enhanced autophagy and reduced viral replication . In prostate cancer, Skp2 Inhibitor C1 downregulated critical oncogenes and hindered cancer progression . Additionally, Skp2 Inhibitor C1 has shown promise in restricting cancer stem cell traits and cancer progression , and it has been identified to have antidepressive properties in mice . In uveal melanoma, Skp2 Inhibitor C1 suppressed cell proliferation by blocking the ubiquitylation of p27 . Lastly, in multiple myeloma, SKPin C1 decreased cell viability and proliferation and induced apoptosis .
Wissenschaftliche Forschungsanwendungen
Krebstherapie
Skp2-Inhibitor C1 hat nachweislich die Lebensfähigkeit und Proliferation von Multiplen-Myelom-Zellen reduziert und Apoptose induziert, was ihn zu einem potenziellen Therapeutikum für die Behandlung dieser Krebsart macht .
Onkogen-Inhibition
Skp2 gilt weithin als Onkogen und ist in verschiedenen aggressiven Krebsarten überexprimiert. Die Inhibition von Skp2 mit Verbindungen wie this compound ist ein aktives Forschungsgebiet in der Krebstherapie .
Modulation von Stoffwechselwegen
Dioscin, ein potenzieller Inhibitor von Skp2, hat nachweislich die Ubiquitinierung von Skp2 induziert und wichtige Stoffwechselenzyme gehemmt, was darauf hindeutet, dass this compound zur Modulation von Stoffwechselwegen in der Krebstherapie eingesetzt werden könnte .
Zellzyklusregulation
Die E3-Ubiquitin-Ligase F-Box-Protein SKP2 spielt eine entscheidende Rolle im Zellzyklusfortschritt, insbesondere bei der T-Zell-akuten lymphatischen Leukämie (T-ALL). Das gezielte Ansprechen von SKP2 mit Inhibitoren kann eine therapeutische Strategie für diese Erkrankung sein .
Hämatologische Malignome
Es gibt Hinweise darauf, dass neuartige SKP2-Inhibitoren wie this compound eine Rolle bei der Behandlung hämatologischer Malignome spielen könnten, indem sie die Zellzyklusregulation und das Fortschreiten der Krankheit beeinflussen .
Wirkmechanismus
Target of Action
The primary target of Skp2 Inhibitor C1 is the S-phase kinase-associated protein 2 (Skp2) . Skp2 is a member of the F-box family of substrate-recognition subunits in the SCF ubiquitin-protein ligase complexes . It plays a crucial role in ubiquitin-mediated degradation in the mammalian cell cycle components and other target proteins involved in cell cycle progression, signal transduction, and transcription . Skp2 is often associated with drug resistance and poor disease outcomes, making it a potential target for cancer treatment .
Mode of Action
Skp2 Inhibitor C1 interacts with Skp2 to inhibit its function . It slows the cell cycle, inhibits
Safety and Hazards
Zukünftige Richtungen
The future of Skp2 Inhibitor C1 in cancer treatment is promising. The translation of Skp2 inhibition as a cancer treatment strategy to the clinic will require the identification of additional Skp2 target proteins disrupted by these small molecules, their effect on untransformed cells, and the potential for parallel degradation pathways to compensate for the loss of Skp2 function .
Eigenschaften
IUPAC Name |
2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJJVVXEHZJHE-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Skp2 Inhibitor C1 interact with its target, Skp2, and what are the downstream effects of this interaction in the context of uveal melanoma?
A1: Skp2 Inhibitor C1 directly targets the SCF (SKP1-CUL1-F-box) E3 ligase complex by binding to the Skp2 subunit, a crucial component of this complex. [, ] This binding inhibits the ubiquitination activity of the SCF complex, preventing the degradation of the cell cycle regulator p27. [, ] As a result, p27 accumulates within uveal melanoma cells, leading to cell cycle arrest and ultimately suppressing tumor growth. [, ]
Q2: What is the impact of Skp2 Inhibitor C1 on angiogenesis, and how is this related to its potential as a treatment for psoriasis?
A2: Research suggests that Skp2 Inhibitor C1 plays a role in regulating angiogenesis, a crucial process in the development of psoriasis. [] The inhibitor disrupts the Skp2/PTEN axis, where Skp2 typically promotes the ubiquitination and degradation of PTEN, a negative regulator of the PI3K/Akt pathway. [] By inhibiting Skp2, the inhibitor stabilizes PTEN levels, thereby suppressing the PI3K/Akt pathway and ultimately reducing angiogenesis. [] This anti-angiogenic effect of Skp2 Inhibitor C1 contributes to its potential as a therapeutic agent for psoriasis, a disease characterized by excessive angiogenesis.
Q3: Have any studies investigated the efficacy of Skp2 Inhibitor C1 in vivo, particularly in models of uveal melanoma?
A3: Yes, studies have demonstrated the efficacy of Skp2 Inhibitor C1 in preclinical models of uveal melanoma. [] In vivo studies utilizing a nude mouse xenograft model showed that Skp2 Inhibitor C1 effectively inhibited tumor growth, supporting its potential as a treatment strategy for this disease. []
Q4: Are there any ongoing efforts to develop Skp2 Inhibitor C1 or related compounds further as potential therapeutic agents?
A4: While specific details about the development status of Skp2 Inhibitor C1 are limited in the provided abstracts, the research highlights the compound as a promising starting point for developing novel cancer therapeutics. [, ] The creation of Skp2-targeted organoids derived from transgenic mice prostates represents a significant step towards facilitating the screening and development of more potent and selective Skp2 inhibitors, including those based on the structure of Skp2 Inhibitor C1. [] This suggests ongoing efforts to explore and optimize this class of compounds for therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)





![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)


![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)
![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)


